molecular formula (C2F5)2P(=O)OH<br>C4HF10O2P B8360660 Bis(pentafluoroethyl)phosphinic acid CAS No. 103321-11-5

Bis(pentafluoroethyl)phosphinic acid

Cat. No. B8360660
M. Wt: 302.01 g/mol
InChI Key: YSRVDLQDMZJEDO-UHFFFAOYSA-N
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Patent
US09346838B2

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 g
Type
reactant
Reaction Step Six
[Compound]
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]([P:8]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(F)F)([F:7])[C:3]([F:6])([F:5])[F:4].C(=O)=[O:26].[PH5].[P:29]([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])([C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38])[C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31].P(O)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O>>[F:1][C:2]([P:8](=[O:26])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])([F:7])[C:3]([F:6])([F:5])[F:4].[P:29]([C:30]([C:33]([F:34])([F:35])[F:36])([F:31])[F:32])([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])[C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)O
Step Two
Name
Quantity
12.01 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH5]
Step Six
Name
Quantity
400 g
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The liquid is stirred at 120° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled (−30° C. to −35° C.) intensive reflux condenser
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the condenser temperature is warmed to −5° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O
Name
Type
product
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09346838B2

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 g
Type
reactant
Reaction Step Six
[Compound]
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]([P:8]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(F)F)([F:7])[C:3]([F:6])([F:5])[F:4].C(=O)=[O:26].[PH5].[P:29]([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])([C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38])[C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31].P(O)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O>>[F:1][C:2]([P:8](=[O:26])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])([F:7])[C:3]([F:6])([F:5])[F:4].[P:29]([C:30]([C:33]([F:34])([F:35])[F:36])([F:31])[F:32])([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])[C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)O
Step Two
Name
Quantity
12.01 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH5]
Step Six
Name
Quantity
400 g
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The liquid is stirred at 120° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled (−30° C. to −35° C.) intensive reflux condenser
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the condenser temperature is warmed to −5° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O
Name
Type
product
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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